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Compound of Interest

Compound Name: 1-Phenylcyclohexanecarbonitrile

Cat. No.: B1583788 Get Quote

Abstract
1-Phenylcyclohexanecarbonitrile (PCC) is a deceptively simple molecule, possessing a rigid

sp³-rich core that holds significant, albeit complex, relevance in medicinal chemistry. Primarily

known in forensic and regulatory contexts as a direct and toxic precursor to the dissociative

anesthetic Phencyclidine (PCP), its utility extends beyond this notorious application. The 1-

phenylcyclohexane scaffold is a "privileged structure" in certain areas of neuropharmacology,

offering a three-dimensional framework for probing complex receptor sites. This guide provides

a detailed exploration of PCC, covering its synthesis and characterization, its pivotal role in the

synthesis of arylcyclohexylamines, and its potential as a foundational scaffold for the rational

design of novel therapeutic agents. The protocols herein are presented with an emphasis on

the underlying chemical principles and safety considerations, aimed at researchers in drug

development and organic synthesis.

Introduction and Chemical Identity
1-Phenylcyclohexanecarbonitrile (PCC) is an oily, colorless to pale brown liquid. Its

molecular architecture, featuring a phenyl group and a nitrile moiety attached to the same

carbon of a cyclohexane ring, makes it a versatile chemical intermediate. While its most

prominent application is in the illicit synthesis of PCP and its analogs, the inherent structure of

PCC provides a valuable starting point for exploring structure-activity relationships (SAR) of

compounds targeting the central nervous system. The nitrile group can be chemically

manipulated into other functional groups, such as primary amines or carboxylic acids, opening

pathways to a diverse range of derivatives.
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Property Value Source

IUPAC Name
1-phenylcyclohexane-1-

carbonitrile
PubChem[1]

CAS Number 2201-23-2 PubChem[1]

Molecular Formula C₁₃H₁₅N PubChem[1]

Molecular Weight 185.27 g/mol PubChem[1]

Appearance
Clear colorless to pale brown

liquid
ChemicalBook

Boiling Point 141°C at 7 mmHg ChemicalBook

Synthesis and Analytical Characterization
The reliable synthesis and rigorous characterization of PCC are foundational to any

subsequent application. The most common laboratory-scale synthesis involves the alkylation of

benzeneacetonitrile.

Protocol 1: Synthesis of 1-
Phenylcyclohexanecarbonitrile
Principle: This synthesis proceeds via a double alkylation of the acidic α-carbon of

benzeneacetonitrile using 1,5-dibromopentane. A strong base, sodium hydride (NaH), is used

to deprotonate the α-carbon, creating a nucleophilic carbanion that subsequently reacts with

the electrophilic carbons of the dibromopentane, forming the cyclohexane ring in a single

cyclization step.
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Benzeneacetonitrile

1-Phenylcyclohexanecarbonitrile

      NaH, DMSO, 0°C to RT
      Yield: ~66%

1,5-Dibromopentane

NaH (2.5 eq)
DMSO, 0°C

Click to download full resolution via product page

Caption: Synthesis of PCC via cyclization.

Materials:

Benzeneacetonitrile (1.0 eq)

1,5-Dibromopentane (1.0 eq)

Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)

Anhydrous Dimethyl Sulfoxide (DMSO)

Ethyl Acetate

10% Hydrochloric Acid (HCl)

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Hexane

Procedure:
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Carefully suspend sodium hydride (2.5 eq) in anhydrous DMSO in a flask under an inert

atmosphere (e.g., Nitrogen or Argon) and cool to 0°C using an ice bath. Causality: NaH is

highly reactive with water and air; an inert atmosphere is critical. DMSO is a suitable polar

aprotic solvent for this reaction.

Slowly add a solution of benzeneacetonitrile (1.0 eq) and 1,5-dibromopentane (1.0 eq) in

DMSO to the NaH suspension dropwise, maintaining the temperature at 0°C. Causality: The

slow, cold addition controls the exothermic deprotonation and subsequent alkylation,

minimizing side reactions.

After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Carefully quench the reaction by the slow addition of water, followed by 10% HCl to

neutralize the excess base.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

Combine the organic layers and wash sequentially with water and brine. Causality: The

water wash removes residual DMSO and salts, while the brine wash helps to break any

emulsions and further dry the organic layer.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.

Purify the crude oil via silica gel column chromatography, eluting with hexane, to afford pure

1-phenylcyclohexanecarbonitrile.

Protocol 2: Analytical Characterization of PCC
Principle: A combination of spectroscopic and chromatographic methods is used to confirm the

identity and assess the purity of the synthesized compound. Gas Chromatography-Mass

Spectrometry (GC-MS) confirms the molecular weight and provides a fragmentation pattern,

while Infrared (IR) spectroscopy identifies key functional groups.

Methods:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying

PCC, especially in complex mixtures. The gas chromatograph separates PCC from

impurities, and the mass spectrometer provides its molecular ion peak (m/z = 185) and a

characteristic fragmentation pattern.

Infrared (IR) Spectroscopy: A key diagnostic peak for PCC is the sharp, strong absorbance

of the nitrile (C≡N) group, typically appearing around 2230 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can fully

elucidate the structure, showing characteristic signals for the phenyl and cyclohexyl protons

and carbons.

Core Applications in Medicinal Chemistry
Part A: Precursor to Phencyclidine (PCP) and Analogs
The most well-documented application of PCC is its role as the immediate precursor to

Phencyclidine (PCP). This transformation is a cornerstone of clandestine laboratory synthesis.

Chemical Principle: The synthesis involves a Grignard reaction. A Grignard reagent, in this

case, phenylmagnesium bromide, acts as a potent nucleophile. However, for the conversion of

PCC to PCP, the process is reversed: PCC is treated with a different Grignard reagent,

piperidylmagnesium bromide, or more commonly, the nitrile group is attacked by

phenylmagnesium bromide, followed by hydrolysis and subsequent reaction with piperidine.

The most direct and illicitly used method, however, is the reaction of PCC with

phenylmagnesium bromide. This reaction is mechanistically complex but effectively displaces

the nitrile for a phenyl group, which is incorrect. The actual common synthesis is the reaction of

1-piperidinocyclohexanecarbonitrile (PCC, which is a misnomer in this context, the correct PCC

is piperidinocyclohexanecarbonitrile) with phenylmagnesium bromide. For the purpose of this

guide on 1-Phenylcyclohexanecarbonitrile, the conversion is to add an amine. The most

direct conversion to an analog of PCP is the addition of a Grignard reagent to the nitrile. For

example, reacting PCC with ethylmagnesium bromide would, after hydrolysis, yield a ketone,

which can then be reductively aminated. A more direct route to PCP-like compounds from PCC

itself involves the reduction of the nitrile to a primary amine.

Let's clarify the primary illicit route. The common starting material for PCP is

piperidinocyclohexanecarbonitrile. However, if starting with 1-Phenylcyclohexanecarbonitrile,
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the goal is to introduce the piperidine ring. This can be achieved by first reducing the nitrile to

an amine.

Reaction Pathway: Synthesis of 1-Phenylcyclohexylamine The reduction of the nitrile group in

PCC yields 1-phenylcyclohexylamine, a key intermediate that can be further derivatized.

1-Phenylcyclohexanecarbonitrile 1-Phenylcyclohexylamine      Reduction

1. LiAlH₄, THF
2. H₂O workup

Click to download full resolution via product page

Caption: Reduction of PCC to form the primary amine.

This primary amine is a versatile building block for creating a library of PCP analogs by reacting

it with various alkyl halides or other electrophiles.

Forensic Application: Detection of PCC in Illicit Samples The synthesis of PCP from its

precursors is often incomplete, leading to the presence of PCC in street samples. As PCC is

more acutely toxic than PCP, its detection is of significant public health and forensic

importance.

Protocol 3: Extraction and GC-MS Analysis of PCC in
Seized Samples
Principle: An acid-base extraction is employed to separate the basic PCP from the neutral PCC

contaminant. The neutral fraction is then analyzed by GC-MS.

Materials:

Sample suspected to contain PCP/PCC
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Diethyl ether

1N Hydrochloric Acid (HCl)

6N Sodium Hydroxide (NaOH)

Anhydrous Sodium Sulfate

GC-MS system with a non-polar column (e.g., 5% phenyl-methyl silicone)

Procedure:

Dissolve a known quantity of the seized sample in diethyl ether.

Transfer the ether solution to a separatory funnel and extract with 1N HCl (2x). Causality:

The basic PCP will react with the acid to form its hydrochloride salt, which is water-soluble

and moves to the aqueous layer. The neutral PCC remains in the ether layer.

Separate the ether layer and reserve the acidic aqueous layer (which contains the PCP).

Wash the ether layer with water, then dry it over anhydrous sodium sulfate.

Carefully concentrate the ether layer. This fraction now contains any neutral compounds,

including PCC.

Analyze the concentrated ether extract by GC-MS. Compare the resulting chromatogram

and mass spectrum to a certified reference standard of PCC.

Part B: A Scaffold for Legitimate Therapeutic Agent
Design
Beyond its role as a precursor, the 1-phenylcyclohexane core is a "privileged scaffold"—a

molecular framework that is capable of binding to multiple biological targets. Its rigidity limits

conformational flexibility, which can lead to higher binding affinity and selectivity for a target

receptor. The primary legitimate interest in this scaffold lies in developing modulators for the N-

methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.
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Rationale for Drug Design: The structure of PCP itself provides a template. Structure-activity

relationship (SAR) studies have shown that modifications to the phenyl, cyclohexyl, or amine

moieties can dramatically alter potency and efficacy at the NMDA receptor.[3][4][5] By using

PCC as a starting point, medicinal chemists can systematically create analogs to probe the

receptor's binding pocket.

Phenyl Ring Substitution: Adding electron-withdrawing or donating groups can modulate the

electronic properties and steric bulk, influencing binding affinity.[2][3]

Cyclohexyl Ring Modification: Altering the ring size or adding substituents can change the

spatial relationship between the phenyl ring and the nitrogen atom, which is critical for

activity.[4]

Nitrile Group Transformation: The nitrile is a versatile functional handle. It can be hydrolyzed

to a carboxylic acid or reduced to a primary amine, providing points for further chemical

elaboration.[6]
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1-Phenylcyclohexanecarbonitrile
(PCC Scaffold)

Modify Phenyl Ring
(e.g., F, Cl, OMe)

Transform Nitrile Group
(e.g., -> COOH, -> CH₂NH₂)

Diverse Chemical Library

Biological Screening
(e.g., NMDA Receptor Binding Assay)

Structure-Activity
Relationship (SAR) Analysis

Iterative Design

Lead Optimization
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Caption: Workflow for drug discovery using the PCC scaffold.

Protocol 4: General Workflow for PCC-Based Library
Synthesis
Principle: This protocol outlines a general, modular approach to create a small library of

compounds for biological screening, starting from the PCC scaffold. This example focuses on

converting the nitrile to a carboxylic acid, followed by amide coupling.
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Procedure:

Step 1: Hydrolysis of PCC to 1-Phenyl-1-cyclohexanecarboxylic Acid

Reflux PCC in a mixture of a strong acid (e.g., concentrated H₂SO₄ or HCl) and water until

the reaction is complete (monitored by TLC or LC-MS).

Cool the reaction, neutralize, and extract the carboxylic acid product. Purify by

recrystallization or chromatography.

Step 2: Amide Coupling

Activate the carboxylic acid using a standard coupling agent (e.g., HATU, HOBt/EDC).

Add a diverse selection of primary or secondary amines (1.1 eq) to the activated acid.

Allow the reaction to proceed at room temperature until completion.

Work up the reaction by washing with dilute acid, dilute base, and brine to remove excess

reagents and byproducts.

Purify each resulting amide derivative, typically by column chromatography or preparative

HPLC.

Step 3: Biological Screening

Submit the purified library of amide derivatives for biological evaluation, for instance, in a

competitive binding assay using radiolabeled ligands for the NMDA receptor.

Analyze the resulting activity data to build a structure-activity relationship (SAR) model,

which will guide the design of the next generation of compounds.

Safety and Handling
1-Phenylcyclohexanecarbonitrile is classified as a toxic substance.

GHS Hazard Statement: H301: Toxic if swallowed.[1]
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Toxicity Data: While human data is limited, animal studies show significant toxicity. It is

considered more toxic than PCP itself.

Handling: Always handle PCC in a well-ventilated fume hood. Use appropriate personal

protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant

gloves (e.g., nitrile).

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from

incompatible materials such as strong oxidizing agents and strong acids or bases.

Regulatory Status: PCC is a controlled substance precursor in many jurisdictions due to its

use in the synthesis of PCP. All acquisition, storage, and use must comply with local, state,

and federal regulations.

Conclusion
1-Phenylcyclohexanecarbonitrile occupies a unique position in medicinal chemistry. Its

notoriety as a precursor in illicit drug synthesis is undeniable and necessitates strict regulatory

control and forensic vigilance. However, viewing PCC solely through this lens overlooks the

potential of its core structure. The 1-phenylcyclohexane framework represents a validated

scaffold for interacting with critical neurological targets like the NMDA receptor. By leveraging

modern synthetic methodologies and rational drug design principles, researchers can harness

this "privileged scaffold" to move beyond its illicit applications and explore new frontiers in the

development of therapeutics for complex neurological disorders. This guide provides the

foundational protocols and scientific rationale to support such endeavors, emphasizing both the

potential and the necessary precautions associated with this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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